Furfuryl 2-methyl-3-furyl disulfide belongs to a class of compounds known as sulfides, specifically disulfides, which are characterized by the presence of two sulfur atoms. This compound is derived from 2-methyl-3-furanthiol, a precursor that undergoes oxidation to form the disulfide structure. The compound is often utilized in food flavoring due to its unique aroma profile, which includes onion and garlic notes .
The synthesis of furfuryl 2-methyl-3-furyl disulfide can be achieved through several methods, primarily involving the reaction of 2-methyl-3-furanthiol with dimethyl sulfoxide (DMSO) under controlled conditions. The following steps outline a typical synthesis process:
The molecular formula of furfuryl 2-methyl-3-furyl disulfide is . The structure features two furan rings connected by a disulfide bond. Key characteristics include:
Infrared spectroscopy typically shows absorption peaks corresponding to C=S stretching vibrations and C–H bending modes, confirming the presence of sulfur and furan functionalities .
Furfuryl 2-methyl-3-furyl disulfide can participate in various chemical reactions:
These reactions are significant for developing new compounds with enhanced flavors or antimicrobial properties.
The mechanism of action for furfuryl 2-methyl-3-furyl disulfide primarily relates to its biological activity:
Furfuryl 2-methyl-3-furyl disulfide possesses several notable physical and chemical properties:
These properties make it suitable for use in flavoring applications where specific sensory characteristics are desired .
Furfuryl 2-methyl-3-furyl disulfide has various applications across different fields:
Furfuryl 2-methyl-3-furyl disulfide is systematically named 3-[(furan-2-ylmethyl)disulfanyl]-2-methylfuran under IUPAC conventions [1] [7]. Its molecular formula is C₁₀H₁₀O₂S₂, with a molecular weight of 226.32 g/mol [1] [9]. The CAS Registry Number (109537-55-5) unambiguously identifies this compound in chemical databases [1] [3]. Synonyms include 2-methyl-3-[(2-furanylmethyl)dithio]furan and (2-methyl-3-furyl)furfuryl disulfide, reflecting its recognition in flavor industry standards [4] [9].
Table 1: Key Identifiers of Furfuryl 2-Methyl-3-Furyl Disulfide
Property | Value |
---|---|
IUPAC Name | 3-[(furan-2-ylmethyl)disulfanyl]-2-methylfuran |
Molecular Formula | C₁₀H₁₀O₂S₂ |
Molecular Weight | 226.32 g/mol |
CAS Registry Number | 109537-55-5 |
FEMA Number | 4119 |
JECFA Flavor Number | 1524 |
This compound exhibits no chiral centers due to its disulfide bond (–S–S–) and planar furan rings, precluding optical isomerism [3] [6]. The absence of stereoisomers is confirmed by its symmetric InChIKey (FVCZDGBJCOHRKY-UHFFFAOYSA-N
), which encodes molecular connectivity without stereodescriptors [1] [7]. Structural isomerism may arise from:
Density functional theory (DFT) and G3-level quantum calculations reveal key properties of the disulfide bond:
Table 2: Computational Parameters of the Disulfide Bond
Parameter | Value | Method |
---|---|---|
S–S Bond Length | 2.06 Å | G3/DFT |
C–S–S–C Dihedral Angle | 85° ± 10° | Molecular Dynamics |
Rotational Barrier | 18 kJ/mol | Transition State Analysis |
Partial Charge (S) | −0.25 e | Electrostatic Potential Mapping |
These dynamics underpin the compound’s reactivity in Maillard reactions, where homolytic S–S cleavage generates thiyl radicals [6] [8].
Furfuryl 2-methyl-3-furyl disulfide differs critically from symmetric analogs like bis(2-methyl-3-furyl) disulfide (CAS 28588-75-2):
Table 3: Structural and Functional Comparison with Bis(2-Methyl-3-Furyl) Disulfide
Property | Furfuryl 2-Methyl-3-Furyl Disulfide | Bis(2-Methyl-3-Furyl) Disulfide |
---|---|---|
Molecular Structure | Asymmetric (mixed substituents) | Symmetric (identical substituents) |
Molecular Weight | 226.32 g/mol | 226.32 g/mol |
Odor Threshold | 0.1–0.5 ppb (meaty) | 0.01 ppb (sulfurous) |
Natural Occurrence | Cooked beef, peanuts | Roasted coffee, tea |
JECFA Status | FEMA 4119 | FEMA 3259 |
Functional Implications:
This comparative analysis underscores how minor structural variations markedly alter physicochemical and organoleptic properties [6] [8].
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